molecular formula C9H17FN2 B1531564 1-[(1R,2R)-2-fluorocyclopentyl]piperazine CAS No. 2165729-50-8

1-[(1R,2R)-2-fluorocyclopentyl]piperazine

Cat. No.: B1531564
CAS No.: 2165729-50-8
M. Wt: 172.24 g/mol
InChI Key: CZJSVKSGHIHINT-RKDXNWHRSA-N
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Description

1-[(1R,2R)-2-Fluorocyclopentyl]piperazine is a chemical compound that belongs to the category of piperazine derivatives. This compound is characterized by the presence of a fluorine atom attached to a cyclopentyl ring, which is further connected to a piperazine ring. Its unique structure and properties make it valuable for investigating various biological processes, drug development, and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(1R,2R)-2-fluorocyclopentyl]piperazine typically involves the following steps:

    Cyclopentylation: The initial step involves the formation of a cyclopentyl ring, which is then fluorinated to introduce the fluorine atom at the desired position.

    Piperazine Introduction: The fluorocyclopentyl intermediate is then reacted with piperazine under controlled conditions to form the final compound.

The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-[(1R,2R)-2-Fluorocyclopentyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1R,2R)-2-Fluorocyclopentyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is valuable for studying biological processes, particularly those involving neurotransmitter systems.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors in the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-fluorocyclopentyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom in the cyclopentyl ring enhances the compound’s binding affinity and selectivity for these receptors. This interaction modulates the activity of the receptors, leading to various physiological effects .

Comparison with Similar Compounds

1-[(1R,2R)-2-Fluorocyclopentyl]piperazine can be compared with other similar compounds, such as:

    1-[(1R,2R)-2-Fluorocyclohexyl]piperazine: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring. The difference in ring size can affect the compound’s binding affinity and selectivity.

    1-[(1R,2R)-2-(4-Fluorophenyl)cyclopentyl]piperazine: This compound has a phenyl group attached to the cyclopentyl ring, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclopentyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-2-1-3-9(8)12-6-4-11-5-7-12/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSVKSGHIHINT-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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